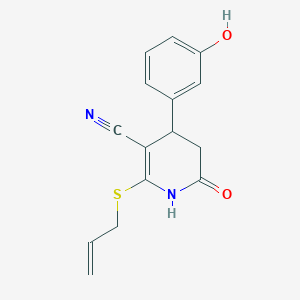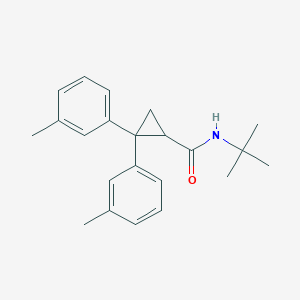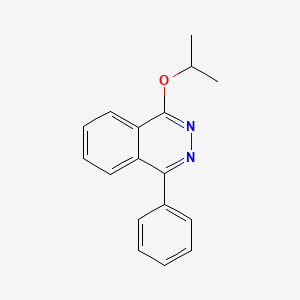
1-isopropoxy-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropoxy-4-phenylphthalazine, also known as IPP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. IPP belongs to the phthalazine family of compounds, which have been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-isopropoxy-4-phenylphthalazine is not fully understood. However, it is thought to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress in cells. It may also work by modulating the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-isopropoxy-4-phenylphthalazine has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which may help to prevent cellular damage and disease. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isopropoxy-4-phenylphthalazine in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it useful in a variety of research applications. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Future Directions
There are many potential future directions for research on 1-isopropoxy-4-phenylphthalazine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to determine the exact mechanism of action and to identify specific pathways and processes that can be targeted for therapeutic purposes. Other potential future directions include exploring the use of 1-isopropoxy-4-phenylphthalazine in the treatment of cancer and other diseases, as well as investigating its potential as a tool for studying cellular signaling pathways and other biological processes.
Synthesis Methods
1-isopropoxy-4-phenylphthalazine can be synthesized through a variety of methods, including the reaction of 1,2-diphenylhydrazine with isopropyl bromide in the presence of a base. Other methods involve the use of palladium-catalyzed reactions or the use of microwave-assisted synthesis.
Scientific Research Applications
1-isopropoxy-4-phenylphthalazine has been the focus of scientific research due to its potential as a therapeutic agent. Studies have shown that 1-isopropoxy-4-phenylphthalazine exhibits anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-phenyl-4-propan-2-yloxyphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12(2)20-17-15-11-7-6-10-14(15)16(18-19-17)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUISGCLVFXDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(propan-2-yloxy)phthalazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4957216.png)
![1-(4-methylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4957219.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4957246.png)

![2-methyl-N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4957256.png)
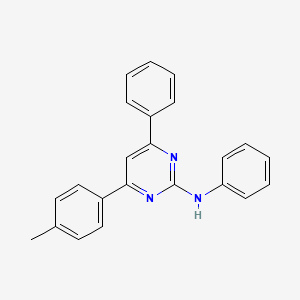
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)

![1-[(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B4957288.png)
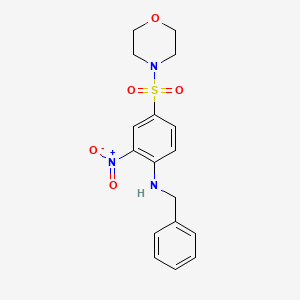
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B4957302.png)
